molecular formula C23H34N6O6 B1673521 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid CAS No. 124168-73-6

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid

Cat. No.: B1673521
CAS No.: 124168-73-6
M. Wt: 490.6 g/mol
InChI Key: WWHUHFFMOPIVKB-UHFFFAOYSA-N
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Description

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid is a synthetic compound known for its role as a collagenase inhibitor. It is a tetrapeptidyl hydroxamic acid with the empirical formula C23H34N6O6 and a molecular weight of 490.55. This compound is used in various biochemical and physiological studies due to its ability to inhibit metalloproteases, particularly collagenases.

Biochemical Analysis

Biochemical Properties

MMP-Inhibitor I interacts with several enzymes and proteins. It inhibits interstitial and granulocyte collagenases (IC50 = 1 uM), granulocyte gelatinase (IC50 = 30 uM), and skin fibroblast stromelysin (IC50 = 150 uM) but not thermolysin and serine proteinases . These interactions are crucial for the regulation of various biochemical reactions involving the degradation of the extracellular matrix .

Cellular Effects

MMP-Inhibitor I has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to impair the migratory behavior of mesenchymal stem cells .

Molecular Mechanism

The molecular mechanism of action of MMP-Inhibitor I involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds deeply into the S1′ pocket of MMPs and interacts with residues in the MMP-13 specificity loop to gain remarkable selectivity .

Temporal Effects in Laboratory Settings

The effects of MMP-Inhibitor I change over time in laboratory settings. Adverse effects to MMP inhibitors are time-dependent, mostly seen in medium- and long-term clinical trials .

Dosage Effects in Animal Models

The effects of MMP-Inhibitor I vary with different dosages in animal models . For instance, in the collagen-induced arthritis model of rheumatoid arthritis, MMP-Inhibitor I resulted in a significant and dose-dependent decrease in clinical symptoms as well as cartilage erosion .

Metabolic Pathways

MMP-Inhibitor I is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the degradation of the extracellular matrix

Transport and Distribution

MMP-Inhibitor I is transported and distributed within cells and tissues

Subcellular Localization

The subcellular localization of MMP-Inhibitor I is an area of active research. Some studies have found that MMPs can localize inside the nucleus , suggesting that MMP-Inhibitor I might also be found in this subcellular compartment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid involves multiple steps, starting from the amino acid derivatives. The process typically includes the following steps:

    Peptide Coupling: The amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Protection and Deprotection: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis. These groups are removed at specific stages to allow further reactions.

    Hydroxamic Acid Formation: The final step involves the conversion of the terminal carboxyl group to a hydroxamic acid using hydroxylamine hydrochloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxamic acid groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the hydroxamic acid.

    Reduction: Reduced forms of the peptide or hydroxamic acid.

    Substitution: Substituted derivatives with modified amino or hydroxamic acid groups.

Scientific Research Applications

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid is widely used in scientific research due to its inhibitory effects on collagenases and other metalloproteases. Its applications include:

    Chemistry: Used as a model compound for studying peptide synthesis and hydroxamic acid chemistry.

    Biology: Employed in studies of enzyme inhibition, particularly metalloproteases involved in tissue remodeling and disease processes.

    Medicine: Investigated for its potential therapeutic applications in diseases involving excessive collagen degradation, such as arthritis and cancer.

    Industry: Utilized in the development of enzyme inhibitors for various industrial processes.

Comparison with Similar Compounds

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid is unique due to its specific sequence and hydroxamic acid group, which confer high affinity and specificity for collagenases. Similar compounds include:

    4-Aminobenzoyl-Gly-Pro-Leu-Ala hydroxamic acid: A closely related compound with a similar inhibitory profile.

    N-Hydroxy-4-aminobenzoyl-Gly-Pro-Leu-Ala: Another hydroxamic acid derivative with similar applications.

    4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala methyl ester: A methyl ester derivative with modified properties.

These compounds share structural similarities but differ in their specific sequences and functional groups, affecting their inhibitory potency and specificity.

Properties

IUPAC Name

1-[2-[(4-aminobenzoyl)amino]acetyl]-N-[1-[[1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6O6/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-5-4-10-29(18)19(30)12-25-21(32)15-6-8-16(24)9-7-15/h6-9,13-14,17-18,35H,4-5,10-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHUHFFMOPIVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274440
Record name MMP Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124168-73-6
Record name MMP Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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